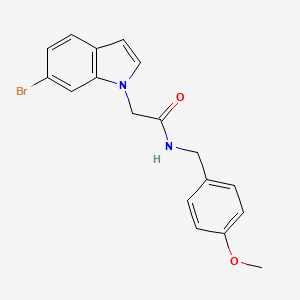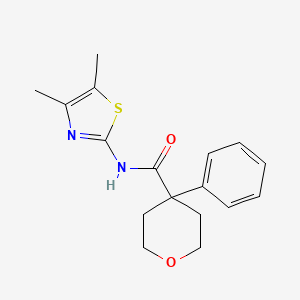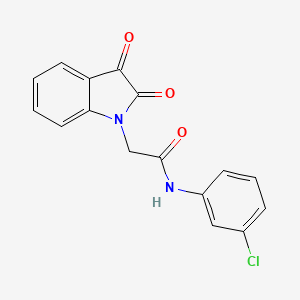![molecular formula C24H22N2O7 B11125861 3'-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4'-hydroxy-1'-(2-methoxyethyl)-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B11125861.png)
3'-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4'-hydroxy-1'-(2-methoxyethyl)-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4’-HYDROXY-1’-(2-METHOXYETHYL)-1-METHYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4’-HYDROXY-1’-(2-METHOXYETHYL)-1-METHYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 1,4-benzodioxine ring: This can be achieved through a ring-closing metathesis reaction using a suitable catalyst.
Spirocyclic formation: The spirocyclic structure is formed through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.
Functional group modifications: Introduction of the hydroxy, methoxyethyl, and carbonyl groups is typically done through selective functionalization reactions, such as hydroxylation, alkylation, and acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3’-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4’-HYDROXY-1’-(2-METHOXYETHYL)-1-METHYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and suitable nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes from alcohols.
Reduction: Formation of alcohols from ketones or aldehydes.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
3’-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4’-HYDROXY-1’-(2-METHOXYETHYL)-1-METHYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4’-HYDROXY-1’-(2-METHOXYETHYL)-1-METHYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane derivatives: These compounds share the benzodioxane ring structure and exhibit similar biological activities.
Spirocyclic indole derivatives: These compounds have a similar spirocyclic structure and are studied for their potential therapeutic effects.
Uniqueness
3’-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4’-HYDROXY-1’-(2-METHOXYETHYL)-1-METHYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE is unique due to its combination of the benzodioxane and spirocyclic indole structures, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C24H22N2O7 |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
(4'E)-4'-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1'-(2-methoxyethyl)-1-methylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C24H22N2O7/c1-25-16-6-4-3-5-15(16)24(23(25)30)19(21(28)22(29)26(24)9-10-31-2)20(27)14-7-8-17-18(13-14)33-12-11-32-17/h3-8,13,27H,9-12H2,1-2H3/b20-19- |
InChI Key |
QTOZEXZMHYHOKZ-VXPUYCOJSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC5=C(C=C4)OCCO5)\O)/C(=O)C(=O)N3CCOC |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC5=C(C=C4)OCCO5)O)C(=O)C(=O)N3CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-5-[4-(3-chlorophenyl)piperazino]-5-oxopentanamide](/img/structure/B11125797.png)

![(2E)-2-[4-(dimethylamino)benzylidene]-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11125824.png)
![3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11125825.png)
![1-(4-methylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol](/img/structure/B11125833.png)

![N-[4-(acetylamino)phenyl]-4-(2-pyrimidinylamino)butanamide](/img/structure/B11125840.png)

![3-allyl-5-{(Z)-1-[2-(dipropylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11125858.png)
![6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11125872.png)
![5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-piperidino-1,3-thiazol-4-one](/img/structure/B11125877.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidino][4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B11125878.png)
![1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-5-carboxamide](/img/structure/B11125885.png)
